molecular formula C9H10N2O3 B1293727 N-(4-nitrobenzyl)acetamide CAS No. 56222-10-7

N-(4-nitrobenzyl)acetamide

Cat. No.: B1293727
CAS No.: 56222-10-7
M. Wt: 194.19 g/mol
InChI Key: ZMQPYUAJBGXGCB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-((4-Nitrophenyl)methyl)acetamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between N-((4-Nitrophenyl)methyl)acetamide and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific enzyme and the context of the reaction .

Cellular Effects

N-((4-Nitrophenyl)methyl)acetamide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, N-((4-Nitrophenyl)methyl)acetamide can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of N-((4-Nitrophenyl)methyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N-((4-Nitrophenyl)methyl)acetamide binds to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Furthermore, N-((4-Nitrophenyl)methyl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((4-Nitrophenyl)methyl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-((4-Nitrophenyl)methyl)acetamide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to N-((4-Nitrophenyl)methyl)acetamide can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of N-((4-Nitrophenyl)methyl)acetamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, N-((4-Nitrophenyl)methyl)acetamide can exhibit toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

N-((4-Nitrophenyl)methyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the biological effects of N-((4-Nitrophenyl)methyl)acetamide .

Transport and Distribution

Within cells and tissues, N-((4-Nitrophenyl)methyl)acetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of N-((4-Nitrophenyl)methyl)acetamide can affect its activity and function, as well as its overall bioavailability .

Subcellular Localization

The subcellular localization of N-((4-Nitrophenyl)methyl)acetamide is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-((4-Nitrophenyl)methyl)acetamide may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

The synthesis of N-(4-nitrobenzyl)acetamide can be achieved through various methods. One common method involves the reaction of p-nitroaniline with acetic anhydride in the presence of a base such as sodium acetate . The reaction is typically carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Comparison with Similar Compounds

N-(4-nitrobenzyl)acetamide can be compared with other similar compounds such as:

This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(12)10-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQPYUAJBGXGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204774
Record name N-((4-Nitrophenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56222-10-7
Record name NSC 216075
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56222-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-((4-Nitrophenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 8.0 g (42 mmol, 1.0 eq.) of (4-nitrophenyl)methanamine hydrochloride in 40 mL of methylene chloride and 28 mL (340 mmol, 8.0 eq.) of pyridine was added 16 mL (170 mmol, 4.0 eq.) of acetic anhydride. The mixture was stirred at room temperature for 16 h and diluted with 200 mL of methylene chloride. The organic solution was washed with sat. brine and dried (Na2SO4). The solvent was removed in vacuo to provide 8.0 g (41 mmol, 98%) of N-(4-nitrobenzyl)acetamide (I-21).
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8 g
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28 mL
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16 mL
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40 mL
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200 mL
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solvent
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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